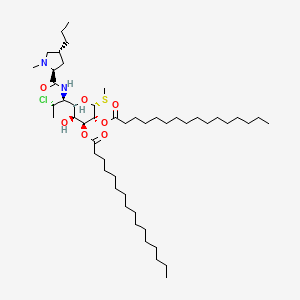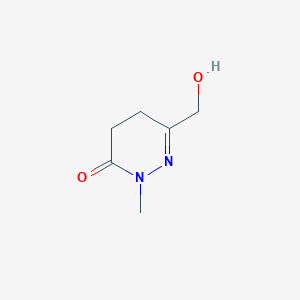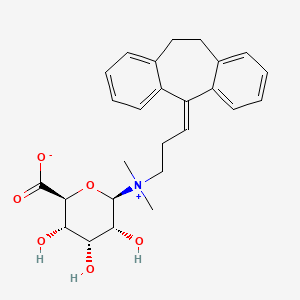
Amitriptyline N-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amitriptyline N-beta-D-Glucuronide is a glucuronide conjugate of amitriptyline, a tricyclic antidepressantGlucuronidation is a biochemical reaction that attaches glucuronic acid to substances, aiding in their excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amitriptyline N-beta-D-Glucuronide involves the glucuronidation of amitriptyline. This process can be achieved using various glucuronidation enzymes, such as recombinant beta-glucuronidase. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of glucuronic acid to the amitriptyline molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring efficient glucuronidation. The product is then purified using chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Amitriptyline N-beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, amitriptyline. This reaction is facilitated by beta-glucuronidase enzymes .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using beta-glucuronidase enzymes at specific pH levels. The reaction conditions may vary depending on the source of the enzyme, but it generally occurs at room temperature or slightly elevated temperatures .
Major Products Formed: The primary product of the hydrolysis reaction is amitriptyline, which can then undergo further metabolic processes in the body .
Aplicaciones Científicas De Investigación
Amitriptyline N-beta-D-Glucuronide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of amitriptyline N-beta-D-Glucuronide is primarily related to its role as a metabolite of amitriptyline. Amitriptyline itself works by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, increasing their concentration in the synaptic clefts of the brain . The glucuronide conjugate is an inactive form that facilitates the excretion of the parent drug from the body .
Comparación Con Compuestos Similares
Nortriptyline N-beta-D-Glucuronide: Another glucuronide conjugate of a tricyclic antidepressant, nortriptyline.
Imipramine N-beta-D-Glucuronide: A glucuronide conjugate of imipramine, another tricyclic antidepressant.
Comparison: Amitriptyline N-beta-D-Glucuronide is unique in its specific metabolic pathway and the parent compound it is derived from. While similar compounds like nortriptyline N-beta-D-Glucuronide and imipramine N-beta-D-Glucuronide share the glucuronidation process, they differ in their parent compounds and the specific enzymes involved in their metabolism .
Propiedades
Fórmula molecular |
C26H31NO6 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22+,23-,24+,25-/m1/s1 |
Clave InChI |
WXMXRAPAGYPAJI-MBWGTIHESA-N |
SMILES isomérico |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES canónico |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


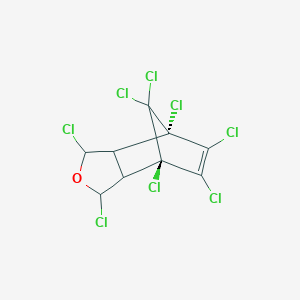
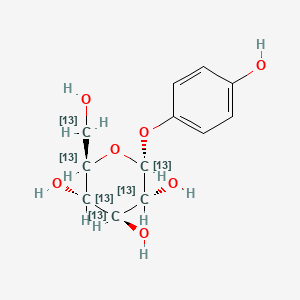
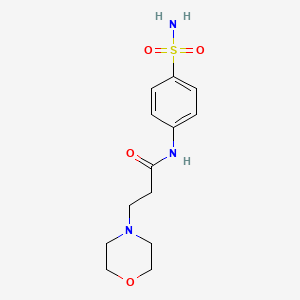
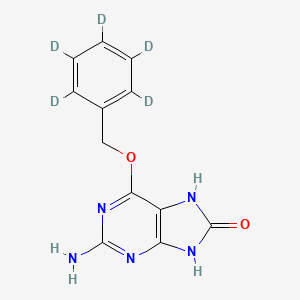
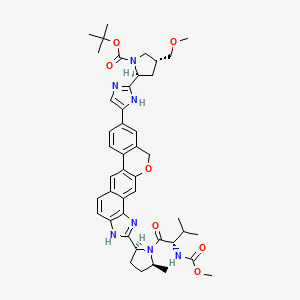
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)


